n-Methyl-N-(pent-4-en-1-yl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[methyl(pent-4-en-1-yl)amino]propanoic acid is an organic compound with a unique structure that includes a pent-4-en-1-yl group attached to an amino group, which is further connected to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl(pent-4-en-1-yl)amino]propanoic acid typically involves the reaction of pent-4-en-1-amine with methyl acrylate under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amine group attacks the electrophilic carbon of the acrylate, followed by hydrolysis to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[methyl(pent-4-en-1-yl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[methyl(pent-4-en-1-yl)amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[methyl(pent-4-en-1-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-methylpropanoic acid: A structurally similar compound with different functional groups.
2-methyl-3-(methylamino)propanoic acid: Another related compound with a methylamino group.
Uniqueness
2-[methyl(pent-4-en-1-yl)amino]propanoic acid is unique due to its specific structural features, including the pent-4-en-1-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-[methyl(pent-4-enyl)amino]propanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-4-5-6-7-10(3)8(2)9(11)12/h4,8H,1,5-7H2,2-3H3,(H,11,12) |
InChI Key |
KKJNHOLLTWIAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(C)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.